molecular formula C18H12ClF2N3O2 B2976649 (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1351611-11-4

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2976649
M. Wt: 375.76
InChI Key: CKDOMNVBDTYXAL-UHFFFAOYSA-N
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Description

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C18H12ClF2N3O2 and its molecular weight is 375.76. The purity is usually 95%.
BenchChem offers high-quality (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Properties

A variety of derivatives of the 1,2,4-oxadiazole class, which includes compounds structurally related to (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone, have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. These compounds have demonstrated promising activity against cancer cell lines and microbial pathogens. The studies conducted on these derivatives provide a foundation for understanding the potential biomedical applications of (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone in these areas (Mahanthesha, T., & Bodke, Y., 2021).

Pharmacological Evaluation

Research on nitrogen and sulfur-containing heterocyclic compounds, including some that are structurally similar to the compound of interest, has highlighted their potential pharmacological benefits. These studies focus on the synthesis of these compounds and their evaluation for antibacterial and antifungal properties, which may inform the potential pharmacological applications of (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone (Mistry, K., & Desai, K. R., 2006).

Molecular Docking Studies

Further insights into the potential biomedical applications of these compounds can be gained from molecular docking studies. These studies involve the examination of how these compounds interact with biological targets, providing a deeper understanding of their potential therapeutic effects. This approach could be applied to (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone to predict its interactions with biological molecules and potential efficacy in various treatments (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).

Antimicrobial Activities

The antimicrobial properties of compounds structurally related to the compound of interest have been extensively studied. These studies involve the synthesis and characterization of novel derivatives and their subsequent evaluation for antimicrobial efficacy. This research can inform the potential use of (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone as an antimicrobial agent (Rai, N. P., Narayanaswamy, V., Govender, T., Manuprasad, B. K., Shashikanth, S., & Arunachalam, P., 2010).

properties

IUPAC Name

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2/c19-13-3-1-2-10(6-13)16-22-17(26-23-16)12-8-24(9-12)18(25)11-4-5-14(20)15(21)7-11/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDOMNVBDTYXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone

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